Asiaticoside vs. Madecassoside: CYP450 Inhibition Profile and Drug-Drug Interaction Risk
In a comparative in vitro study using recombinant human CYPs, asiaticoside exhibited stronger inhibition of CYP2C19 and CYP3A4 compared to madecassoside. Specifically, asiaticoside inhibited CYP2C19 with an IC50 of 412.68 ± 15.44 μM and CYP3A4 with an IC50 of 343.35 ± 29.35 μM. In contrast, madecassoside showed higher IC50 values (weaker inhibition) for CYP2C19 (539.04 ± 14.18 μM) and CYP3A4 (453.32 ± 39.33 μM) [1]. This indicates that asiaticoside has a greater potential for drug-drug interactions via CYP2C19 and CYP3A4 inhibition than madecassoside. Furthermore, asiaticoside exhibited non-competitive inhibition of CYP2C19 (Ki=385.24 ± 8.75 μM) and CYP3A4 (Ki=535.93 ± 18.99 μM), whereas madecassoside was identified as a mechanism-based inhibitor [1].
| Evidence Dimension | CYP2C19 Inhibition IC50 |
|---|---|
| Target Compound Data | 412.68 ± 15.44 μM |
| Comparator Or Baseline | Madecassoside: 539.04 ± 14.18 μM |
| Quantified Difference | Asiaticoside is 1.3x more potent (lower IC50) |
| Conditions | Recombinant human CYP2C19 enzyme, in vitro assay |
Why This Matters
This data is critical for researchers designing combination therapies or evaluating potential drug-drug interactions, as it quantifies the relative risk of CYP-mediated metabolic interference.
- [1] Winitthana, T., et al. (2011). In vitro inhibitory effects of asiaticoside and madecassoside on human cytochrome P450. Toxicology in Vitro, 25(4), 890-896. View Source
